2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-Diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a thiopyran ring substituted with amino groups, a bromophenyl group, and dicarbonitrile groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the catalyst-free one-pot synthesis, which involves the reaction of structurally diverse aldehydes, malononitrile, and amines at ambient temperature . This method is advantageous due to its simplicity and the absence of the need for chromatography.
Industrial Production Methods
The use of environmentally benign processes and metal-free catalysts can make the industrial production more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and bromophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiopyran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,6-Diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, modulating their activity. The dicarbonitrile groups can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-phenyl-1,3,5-triazine: This compound shares the amino and phenyl groups but has a different core structure.
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in having amino and phenyl groups, but with a triazine core instead of a thiopyran core.
2,6-Diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile: Similar structure with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLJFTLRRRZRLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355688 | |
Record name | 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125219-60-5 | |
Record name | 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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